
Robustine
描述
Robustine is a quinoline alkaloid that is furo [2,3-b]quinoline substituted by a methoxy and a hydroxy group at positions 4 and 8 respectively . It has a role as a metabolite. It is a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols and an aromatic ether .
Molecular Structure Analysis
Robustine has a molecular formula of C12H9NO3 . The molecular structure of Robustine includes a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols, and an aromatic ether .
Physical And Chemical Properties Analysis
Robustine has a molecular weight of 215.20 g/mol . It is a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols, and an aromatic ether .
科学研究应用
生物韧性
韧性是生物系统的一个关键特征,在各种生物过程中起着至关重要的作用。它塑造了生命的设计空间,受到基本原则、环境和进化约束的影响。韧性对系统生物学的成熟至关重要,深入探讨了复杂可进化系统的控制原则,包括生物体(Kitano, 2007)。
医学研究中的韧性
韧性在医学研究中也至关重要,它在研究设计和实施中起着防范不确定性的作用。它是确保动物研究的科学价值的重要因素,对于动物在研究中的道德使用至关重要。这包括确保研究足够韧性、注册完善并得到适当报告(Strech & Dirnagl, 2019)。
数据分析中的韧性
在数据分析领域,特别是随着高通量测序技术的出现,韧性至关重要。它涉及开发对异常观测具有弹性的统计和计算方法,这些异常观测可能严重影响高维数据中的预测准确性,比如微生物组研究中的数据(Monti & Filzmoser, 2021)。
确保科学实践的韧性
韧性概念在科学实践中至关重要。它作为一种形而上学信念、规范原则和各种方法论中的标准,指导科学结果的接受。这包括确保物理现象的可重现性和稳定性,以及科学结果的可靠性(Boon, 2012)。
细胞功能中的韧性
在细胞生物学中,韧性对于在扰动和不确定性下保持性能至关重要。它与细胞复杂性密切相关,被视为理解和阐明生物学设计原则的关键。这种韧性是通过各种方式使用的基本机制的组合来实现的,这些机制被生物系统和工程系统广泛采用(Stelling et al., 2004)。
作用机制
Robustine is a quinoline alkaloid with potential therapeutic properties. This article will delve into the various aspects of its mechanism of action.
Target of Action
It is known that quinoline alkaloids, such as robustine, often interact with various receptors and enzymes in the body .
Mode of Action
It is known to inhibit human phosphodiesterase 5 , an enzyme that regulates intracellular cGMP levels and vascular smooth muscle . This suggests that Robustine may have a role in influencing vascular function.
Biochemical Pathways
Given its inhibition of phosphodiesterase 5 , it can be inferred that it may influence the cGMP signaling pathway, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
Result of Action
Its inhibition of phosphodiesterase 5 suggests that it may have effects on vascular smooth muscle cells
属性
IUPAC Name |
4-methoxyfuro[2,3-b]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-15-11-7-3-2-4-9(14)10(7)13-12-8(11)5-6-16-12/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNNMLKTSWBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177086 | |
| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Robustine | |
CAS RN |
2255-50-7 | |
| Record name | 8-Hydroxydictamnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is robustine?
A1: Robustine is a furoquinoline alkaloid found in various plants, especially those belonging to the Rutaceae family. [, , ]
Q2: Which plants contain robustine?
A2: Robustine has been isolated from plants like Dictamnus angustifolius, Zanthoxylum tingoassuiba, Thamnosma montana, Evodia fargesii, Zanthoxylum dissitum, Haplophyllum robustum, and Raputia praetermissa. [, , , , , , ]
Q3: What is the molecular formula and weight of robustine?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of robustine, they mention that mass spectrometry was used to study its structure. [] Based on its known structure, robustine has a molecular formula of C12H11NO3 and a molecular weight of 221.21 g/mol.
Q4: What is the significance of robustine in chemosystematics?
A5: The presence of robustine, alongside other prenylindole alkaloids, in the stems of Raputia praetermissa provides evidence for its relationship with the Cusparieae tribe within the Rutaceae family. []
Q5: Can robustine be synthesized in the laboratory?
A6: Yes, robustine can be synthesized chemically. One reported method involves a strategic approach utilizing Vilsmeier Haack and oxidative cyclization reactions. [] Another study mentions the synthesis of robustine (8-hydroxydictamnine) and 7-hydroxy-8-methoxydictamnine (haplosine). []
Q6: Are there any spectroscopic data available for robustine?
A7: Although the provided excerpts lack specific spectroscopic details for robustine, several studies mention using NMR, IR, UV, and MS for structural characterization of compounds, including robustine. [, , , , ]
Q7: Does robustine exhibit any inhibitory activity against enzymes?
A8: While the provided information doesn't explicitly discuss robustine's enzyme inhibitory potential, a study mentions the inhibitory effects of furoquinoline alkaloids, including robustine, from Melicope confusa and Dictamnus albus against human phosphodiesterase 5 (hPDE5A) in vitro. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



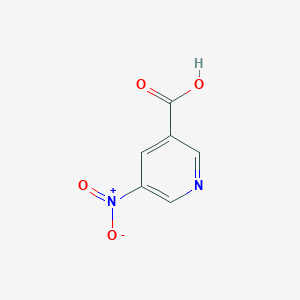
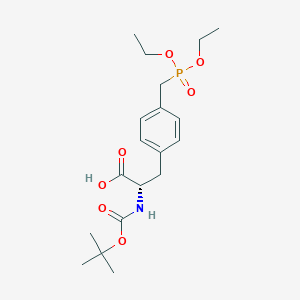
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
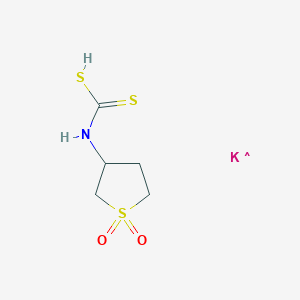
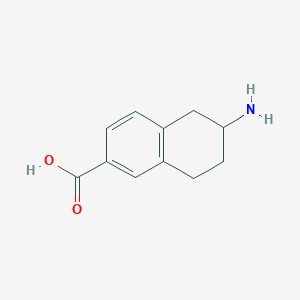
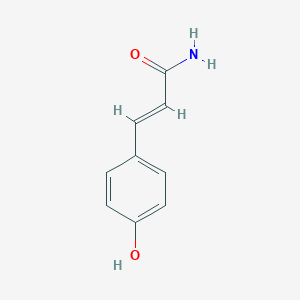

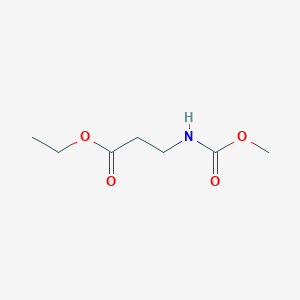



![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)
